molecular formula C13H8BrNO B14771834 5-Bromo-2-phenoxybenzonitrile

5-Bromo-2-phenoxybenzonitrile

Katalognummer: B14771834
Molekulargewicht: 274.11 g/mol
InChI-Schlüssel: LXVKNXOZGKVFKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-phenoxybenzonitrile: is an organic compound with the molecular formula C13H8BrNO and a molecular weight of 274.12 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a phenoxy group at the 2-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenoxybenzonitrile typically involves the bromination of 2-phenoxybenzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted benzonitriles.

    Coupling Products: Biaryl compounds with various functional groups depending on the boronic acid used.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-phenoxybenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the derivative or analog being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Bromo-2-phenoxybenzonitrile is unique due to the presence of both bromine and phenoxy substituents on the benzonitrile core. This combination imparts specific chemical reactivity and potential biological activity that may not be present in other similar compounds .

Eigenschaften

Molekularformel

C13H8BrNO

Molekulargewicht

274.11 g/mol

IUPAC-Name

5-bromo-2-phenoxybenzonitrile

InChI

InChI=1S/C13H8BrNO/c14-11-6-7-13(10(8-11)9-15)16-12-4-2-1-3-5-12/h1-8H

InChI-Schlüssel

LXVKNXOZGKVFKL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.